N,N-Bis(2-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula and a CAS number of 1289386-47-5. It is primarily classified as an organic compound and is recognized for its applications in medicinal chemistry, particularly as a building block for synthesizing pharmaceutical compounds that target the central nervous system. The compound's structure features a piperidine ring and two 2-methylbenzyl groups, which contribute to its unique chemical properties and biological activities.
The synthesis of N,N-Bis(2-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride involves several key steps:
The molecular structure of N,N-Bis(2-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride can be described as follows:
InChI=1S/C22H30N2.ClH/c1-18-7-3-5-9-21(18)16-24(15-20-11-13-23-14-12-20)17-22-10-6-4-8-19(22)2;/h3-10,20,23H,11-17H2,1-2H3;1H
, which encodes the compound's structure in a standardized format.Crystallographic data and computational models can provide further insights into bond lengths, angles, and spatial arrangements within the molecule.
N,N-Bis(2-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride can participate in various chemical reactions due to its functional groups:
The mechanism of action of N,N-Bis(2-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride involves its interaction with specific biological targets such as receptors or enzymes within the central nervous system. The compound may modulate neurotransmitter activity or influence receptor signaling pathways, leading to various pharmacological effects. Detailed studies would be required to elucidate specific pathways and targets linked to its therapeutic applications.
The physical and chemical properties of N,N-Bis(2-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride include:
These properties make it suitable for use in pharmaceutical formulations and organic synthesis.
N,N-Bis(2-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride has several notable applications:
CAS No.: 85146-10-7
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.:
CAS No.:
CAS No.: 7161-35-5